molecular formula C15H13BrO3 B12330428 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid

2-(Benzyloxy)-5-bromo-3-methylbenzoic acid

Cat. No.: B12330428
M. Wt: 321.16 g/mol
InChI Key: QJTASCDIBQNWEF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid typically involves the bromination of 3-methylbenzoic acid followed by the introduction of the benzyloxy group. One common method involves the use of bromine in the presence of a catalyst to brominate 3-methylbenzoic acid. The resulting 5-bromo-3-methylbenzoic acid is then reacted with benzyl alcohol in the presence of a base to form the benzyloxy derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include benzoic acids or aldehydes.

    Reduction: Products include de-brominated compounds or reduced benzyloxy derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxybenzoic acid: Similar structure but lacks the bromine and methyl groups.

    5-Bromo-2-hydroxybenzoic acid: Contains a bromine atom and a hydroxyl group instead of a benzyloxy group.

    3-Methylbenzoic acid: Lacks the benzyloxy and bromine groups.

Uniqueness

2-(Benzyloxy)-5-bromo-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group enhances its solubility and interaction with biological targets, while the bromine atom provides a site for further functionalization .

Biological Activity

2-(Benzyloxy)-5-bromo-3-methylbenzoic acid (C₁₅H₁₃BrO₃) is a compound notable for its potential biological activities, particularly in medicinal chemistry. The structural features, including the benzyloxy group and brominated methylbenzoic acid framework, suggest a diverse range of interactions with biological targets. This article reviews the biological activity of the compound, synthesizing findings from various studies and highlighting its pharmacological implications.

  • Molecular Weight : 321.17 g/mol
  • CAS Number : 2413441-13-9
  • IUPAC Name : 2-(benzyloxy)-3-bromo-5-methylbenzoic acid

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including anti-inflammatory and anticancer properties. Interaction studies are critical for understanding its pharmacokinetics and pharmacodynamics.

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

CompoundCOX-1 Affinity (kcal/mol)COX-2 Affinity (kcal/mol)Anti-inflammatory Activity (%)
This compoundTBDTBDTBD
Compound A-4.9-8.745.77
Compound BTBDTBD53.41

Note: Values for this compound are to be determined through further studies.

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity, particularly through inhibition of enzyme systems involved in tumor progression. Similar compounds have shown promise in vitro against various cancer cell lines, indicating that further exploration of this compound's effects on cancer could be fruitful.

Case Studies and Research Findings

  • In Vitro Studies :
    In vitro assays have demonstrated that related compounds can inhibit key enzymes associated with inflammation and cancer proliferation. For example, compounds with similar structures were tested against human cancer cell lines, revealing IC50 values that indicate significant inhibitory effects.
  • Molecular Docking Studies :
    Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to its therapeutic effects.
  • Pharmacological Studies :
    A pharmacological study indicated that modifications to the structure of related compounds could enhance their biological activity. The introduction of specific functional groups has been shown to improve affinity for COX enzymes and increase anti-inflammatory efficacy.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

5-bromo-3-methyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13BrO3/c1-10-7-12(16)8-13(15(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QJTASCDIBQNWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br

Origin of Product

United States

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